molecular formula C22H28N2O5S B2677366 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide CAS No. 954039-37-3

3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide

Cat. No.: B2677366
CAS No.: 954039-37-3
M. Wt: 432.54
InChI Key: DNOVKPVTPFEEGT-UHFFFAOYSA-N
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Description

3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is a synthetic sulfonamide derivative provided for research and development purposes. This compound has a molecular formula of C22H28N2O5S and a molecular weight of 432.5 g/mol . Its structure integrates a phenylmorpholino group and a propxy-substituted benzene ring, offering a complex scaffold for pharmaceutical and biochemical investigation. Sulfonamides represent a significant class of synthetic antibacterial agents that function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is essential in the folate synthesis pathway, and its inhibition disrupts the production of nucleic acids and proteins, ultimately preventing bacterial growth . While the specific biological activity of this compound requires further experimental validation, its structural features make it a candidate for research into novel anti-infective agents, particularly in the face of growing antibiotic resistance . Researchers can explore its potential efficacy against a range of Gram-positive and Gram-negative bacterial strains. This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-3-12-28-20-10-9-19(14-17(20)2)30(26,27)23-15-22(25)24-11-13-29-21(16-24)18-7-5-4-6-8-18/h4-10,14,21,23H,3,11-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOVKPVTPFEEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide typically involves multiple steps:

  • Formation of the Sulfonamide Backbone: : The initial step involves the reaction of 4-propoxybenzenesulfonyl chloride with 3-methyl aniline to form the sulfonamide backbone. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.

  • Introduction of the Morpholino Group: : The next step involves the introduction of the 2-phenylmorpholino group. This can be achieved through a nucleophilic substitution reaction where the sulfonamide intermediate reacts with 2-phenylmorpholine in the presence of a suitable catalyst.

  • Oxidation to Form the Ketone: : The final step is the oxidation of the ethyl group to form the 2-oxo group. This can be accomplished using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl and propoxy groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.

  • Substitution: : The aromatic ring and the sulfonamide group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and proteins. The sulfonamide group is known to mimic the structure of natural substrates, making it useful in enzyme inhibition studies.

Medicine

Medically, compounds containing sulfonamide groups are often explored for their antibacterial properties. This compound could be investigated for its potential as a therapeutic agent against various bacterial infections.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Patent Compound: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Property Target Compound Patent Compound
Molecular Weight ~450–500 (estimated) 589.1 (M+1)
Key Substituents Morpholino, propoxy Pyrazolopyrimidine, chromene, fluoro
Melting Point Not reported 175–178°C
Bioactivity Likely enzyme inhibition (inferred) Kinase or topoisomerase inhibition
Solubility Enhanced by morpholino group Reduced due to chromene/pyrazolopyrimidine

Key Differences :

  • Its fluorinated aromatic rings may improve metabolic stability but reduce solubility. In contrast, the target compound’s morpholino and propoxy groups prioritize solubility and bioavailability .

Environmentally Regulated Compound: 3-methyl-N-(2-oxo-2-(alkynylamino)ethyl)-5-(5-(3,4,5-trichlorocarbomonocycle)-5-(trifluoromethyl)-heteromonocycle-3-yl)heteromonocycle-2-carboxamide

Property Target Compound Regulated Compound
Substituents Morpholino, propoxy Trichlorocarbomonocycle, trifluoromethyl
Environmental Impact Likely lower persistence High persistence due to halogenation
Toxicity Not reported Subject to ministerial regulations
Application Medicinal chemistry Industrial/chemical synthesis

Key Differences :

  • The regulated compound’s halogenated groups (trichloro, trifluoromethyl) increase environmental persistence and toxicity risks, necessitating strict regulatory oversight. The target compound’s lack of halogens and inclusion of a morpholino group suggests a safer environmental profile .

Physicochemical Properties

  • Molecular Weight : Estimated at ~450–500 for the target compound, lower than the patent compound (589.1).
  • Solubility: Morpholino enhances water solubility; propoxy may offset excessive hydrophilicity.
  • Melting Point: Not reported for the target compound, but likely lower than the patent compound (175–178°C) due to fewer rigid heterocycles .

Biological Activity

3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound featuring a sulfonamide group, a morpholine ring, and a propoxybenzene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

  • IUPAC Name : 3-methyl-N-[2-(2-phenylmorpholin-4-yl)ethyl]-4-propoxybenzenesulfonamide
  • Molecular Formula : C22H30N2O4S
  • CAS Number : 954248-95-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group mimics the structure of natural substrates, allowing it to inhibit certain enzymes by blocking their active sites. The morpholine ring enhances binding affinity and specificity, making it a promising candidate for further pharmaceutical development.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although further research is needed to quantify this effect.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. The inhibition was characterized by an IC50 value indicating potency against this target.
  • Antimicrobial Activity :
    • In vitro tests showed that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting potential for development as an antimicrobial agent.
  • Anti-inflammatory Activity :
    • Animal models have been utilized to assess the anti-inflammatory effects of the compound. Results indicated a reduction in inflammatory markers, supporting its potential use in treating conditions like arthritis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
N-(2-(2-phenylmorpholino)ethyl)-4-propoxybenzenesulfonamideStructureModerate enzyme inhibition
3-methyl-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamideStructureLower antimicrobial activity

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